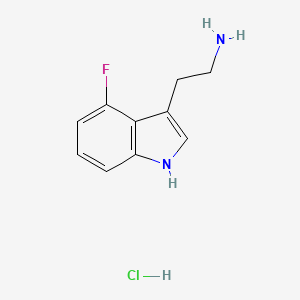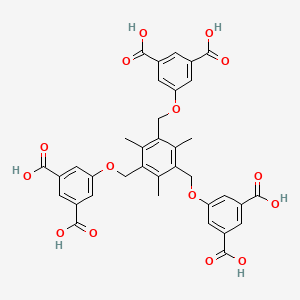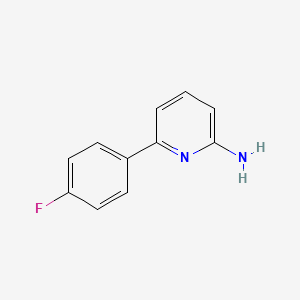
6-(4-Fluorophenyl)pyridin-2-amine
Overview
Description
Scientific Research Applications
Anticancer Research
- Synthesis of Novel Amine Derivatives: Novel amine derivatives of 6-(4-fluorophenyl)pyridin-2-amine have been synthesized and demonstrated significant in vitro anticancer activity against human cancer cell lines such as HeLa, Caco-2, and HepG2. These compounds were compared with 5-fluorouracil, with some showing high cytotoxicity against specific cell lines (Vinayak, Sudha, & Lalita, 2017).
Catalytic and Polymerization Applications
- Fluorinated Sterically Bulky Mononuclear and Binuclear 2-Iminopyridylnickel Halides: These compounds, including derivatives of this compound, have been studied for their use in ethylene polymerization. They show significant catalytic activity and produce polyethylene waxes with varying branching content (Zhang et al., 2021).
Fluorescent pH Sensors
- Triphenylamine Derivatives: Compounds synthesized with this compound, such as tris(4-(pyridin-4-yl)phenyl) amine, have been studied for their pH-dependent absorptions and emissions. This suggests potential applications as fluorescent pH sensors (Hu et al., 2013).
Medicinal Chemistry
- Pyrazole Derivatives: Derivatives of this compound, such as tri- and tetrasubstituted pyrazoles, have been investigated for their activity against important cancer kinases. This research offers insights for developing new anticancer agents (Abu Thaher et al., 2012).
Polymer Light Emitting Diodes
- Ir(III) Complexes in Polymer LEDs: Derivatives like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, used in Ir(III) complexes, have shown significant potential in tuning the emission spectra of polymer light-emitting diodes (Cho et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrimidines and indole derivatives, have a range of pharmacological effects including anti-inflammatory, antiviral, and antibacterial activities . They interact with various targets including vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It can be inferred from related compounds that its mode of action may involve inhibitory responses against the expression and activities of certain inflammatory mediators .
Biochemical Pathways
For instance, pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been reported to exhibit potent anti-inflammatory effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
6-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZOZXWIUMHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride](/img/structure/B3086452.png)
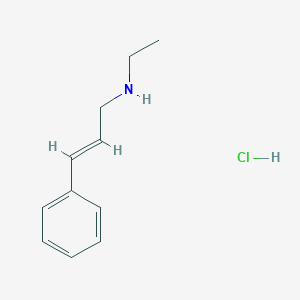
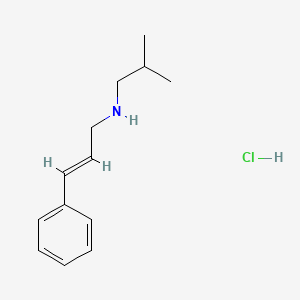
![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B3086493.png)
![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)
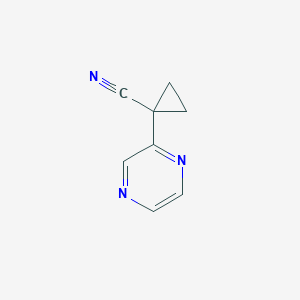
amine hydrochloride](/img/structure/B3086506.png)

![6-Aminoimidazo[1,2-a]pyrazine](/img/structure/B3086519.png)
